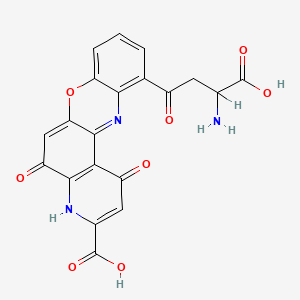

Xanthommatin

CAS No.: 521-58-4

Cat. No.: VC1676433

Molecular Formula: C20H13N3O8

Molecular Weight: 423.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 521-58-4 |

|---|---|

| Molecular Formula | C20H13N3O8 |

| Molecular Weight | 423.3 g/mol |

| IUPAC Name | 11-(3-amino-3-carboxypropanoyl)-1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid |

| Standard InChI | InChI=1S/C20H13N3O8/c21-8(19(27)28)4-10(24)7-2-1-3-13-16(7)23-18-14(31-13)6-12(26)17-15(18)11(25)5-9(22-17)20(29)30/h1-3,5-6,8H,4,21H2,(H,22,25)(H,27,28)(H,29,30) |

| Standard InChI Key | QLAHWTNCEYYDRR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C(=C1)OC3=CC(=O)C4=C(C3=N2)C(=O)C=C(N4)C(=O)O)C(=O)CC(C(=O)O)N |

| Canonical SMILES | C1=CC(=C2C(=C1)OC3=CC(=O)C4=C(C3=N2)C(=O)C=C(N4)C(=O)O)C(=O)CC(C(=O)O)N |

Introduction

Chemical Structure and Properties

Xanthommatin possesses a complex molecular structure with the chemical formula C20H13N3O8 and a molecular weight of 423.33 g/mol . Its complete chemical name is α-Amino-3-carboxy-1-hydroxy-γ,5-dioxo-5H-pyrido[3,2-a]phenoxazine-11-butanoic acid . The compound features a distinctive pyridino-phenoxazine core structure that contributes to its chromophoric properties.

The physical and chemical properties of xanthommatin are summarized in the following table:

Xanthommatin's structure includes several functional groups, including carboxyl groups, an amino group, and hydroxyl moieties, which contribute to its chemical reactivity. When analyzed by mass spectrometry, xanthommatin typically shows a molecular ion [M+H]+ at m/z 424.0786 (observed), which closely matches the calculated value of 424.0776 . This compound also frequently undergoes in-source fragmentation with characteristic neutral losses, including the loss of NH3 (-17 m/z) and formation of double-charged molecular ions [M+2H]2+ .

Natural Biosynthesis Pathway

The biosynthetic pathway for xanthommatin begins with the amino acid L-tryptophan and proceeds through multiple oxidative steps. This pathway represents a specialized branch of tryptophan metabolism that has evolved in particular organisms for pigment production.

Biosynthetic Precursors

The biosynthesis of xanthommatin follows a multi-step pathway:

-

L-tryptophan is converted to N-formylkynurenine

-

N-formylkynurenine is transformed to kynurenine

-

Kynurenine is hydroxylated to form 3-hydroxykynurenine (3-HK)

-

Two molecules of 3-hydroxykynurenine undergo oxidative condensation to form xanthommatin

While the first three steps in this pathway are well-characterized across many organisms, the final dimerization process that leads to xanthommatin formation appears restricted primarily to specific animal groups. The exact biochemical mechanism for this dimerization remains incompletely understood . The distinctive structure of xanthommatin arises from the condensation of two 3-hydroxykynurenine molecules, forming the characteristic pyridino-phenoxazine moiety that gives the compound its color-changing properties .

Enzymatic Control

The enzymatic control of xanthommatin biosynthesis in natural systems involves multiple enzymes, with the final dimerization step being particularly interesting from a biochemical perspective. While the biochemical pathway to 3-hydroxykynurenine is well established across unicellular and multicellular life, the distribution of xanthommatin is largely limited to insects, arachnids, cephalopods, and humans, suggesting that the dimerizing process is similarly restricted in its taxonomic distribution .

Laboratory Synthesis Methods

Several approaches have been developed for the laboratory synthesis of xanthommatin, ranging from traditional chemical methods to more recent sustainable approaches.

Electrochemical Oxidation

In 2019, researchers developed a more sustainable approach to xanthommatin synthesis using electrochemical oxidation of 3-hydroxykynurenine . This method offers significant advantages:

-

Economic benefits through reduced chemical reagent requirements

-

Ecological advantages with decreased environmental impact

-

Improved scalability potential for industrial applications

The electrochemical process involves the loss of eight electrons and protons from two molar equivalents of 3-hydroxykynurenine . Density functional theory calculations have provided insight into the kinetics and thermodynamics of this cyclization reaction, enhancing our understanding of the synthetic pathway.

Microbial Biosynthesis

The most recent advancement in xanthommatin production is the microbial biosynthetic approach. In 2024, researchers developed an engineered Pseudomonas putida strain capable of producing xanthommatin at gram-scale levels . This represents a significant breakthrough as it demonstrates:

-

First reported gram-scale production of xanthommatin in either natural or synthetic organisms

-

A sustainable production method requiring minimal optimization

-

Potential for industrial-scale production of this complex molecule

The engineered strain, termed PUMA (Pseudomonas putida 5,10-methylenetetrahydrofolate auxotroph), was designed to be controlled by endogenous formate co-produced as a biosynthetic byproduct during the conversion of tryptophan to xanthommatin . This growth-coupled biosynthetic (GrowBio) approach linked xanthommatin production directly to bacterial growth, creating a self-reinforcing production system.

Analytical Characterization

The analytical characterization of xanthommatin is essential for confirming its identity and purity in both research and potential commercial applications.

Chromatographic Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has been extensively used to identify and quantify xanthommatin and its derivatives. When synthesized, xanthommatin typically co-occurs with decarboxylated xanthommatin, which has a characteristic [M+H]+ peak at m/z 380.0882 (observed), compared to the calculated value of 380.0878 .

In chromatographic separations, xanthommatin typically elutes with a retention time of approximately 11.8 minutes under standard conditions, while decarboxylated xanthommatin elutes earlier at around 9.1 minutes . These characteristic retention times provide a useful means of identifying these compounds in complex mixtures.

Spectroscopic Analysis

UV-visible spectroscopy reveals that xanthommatin has a broad absorption spectrum spanning from the ultraviolet through the visible range . This property contributes significantly to its potential as a UV filter in cosmetic applications. The characteristic absorption profile serves as a useful fingerprint for identifying the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to confirm the structure of xanthommatin and its derivatives. One- and two-dimensional NMR techniques provide detailed structural information about the molecule, helping to distinguish it from related compounds and confirm successful synthesis .

Production Optimization

Recent advances in the production of xanthommatin have focused on optimizing yield and purity through various approaches.

Fed-Batch Production

Fed-batch production studies conducted with engineered Pseudomonas putida strains have provided valuable insights into xanthommatin biosynthesis dynamics . Time course studies in shaken-flask cultures have allowed researchers to monitor production levels and optimize growth conditions. These studies revealed that evolved strains exhibited beneficial shifts in their metabolite profiles, including decreased production of shunt products like kynurenic acid, leading to improved xanthommatin yields .

Adaptive Laboratory Evolution

Adaptive laboratory evolution has proven to be a powerful tool for optimizing xanthommatin production. This approach uses growth rate selection to identify strains with enhanced production capabilities. By applying selection pressure that links xanthommatin production to bacterial growth, researchers have been able to develop strains with significantly improved production characteristics . This streamlined approach to optimization represents a promising strategy for establishing and enhancing the microbial production of complex value-added molecules like xanthommatin.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume